molecular formula C27H39NO B4626598 4-[(4-benzyl-1-piperidinyl)methyl]-2,6-di-tert-butylphenol

4-[(4-benzyl-1-piperidinyl)methyl]-2,6-di-tert-butylphenol

Cat. No. B4626598
M. Wt: 393.6 g/mol
InChI Key: IUERNOMATOUXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-benzyl-1-piperidinyl)methyl]-2,6-di-tert-butylphenol, commonly known as BMB-4, is a molecule that has gained attention in the scientific community due to its potential therapeutic applications. BMB-4 is a synthetic compound that belongs to the family of phenols and is characterized by its antioxidant and anti-inflammatory properties. In

Scientific Research Applications

Photo- and Thermal-Stabilization

The synthetic compound 4-[(4-benzyl-1-piperidinyl)methyl]-2,6-di-tert-butylphenol, due to its structural similarity with phenolic compounds, could potentially contribute to the development of new combined phenol/hindered amine stabilizers for polymers. These stabilizers show promising applications in enhancing the photo- and thermal-stability of materials such as polypropylene. The efficiency of these stabilizers depends on the structure of the phenol and the hindered amine stabilizer (HAS), demonstrating the crucial role of the phenolic structure in stabilizing polymers against degradation (Mosnáček et al., 2003).

Antioxidant Protection in Chromatography

Inclusion of antioxidants similar to this compound in chromatography solvents can protect sensitive compounds like lipids from autoxidation during analytical procedures. This protection is crucial for maintaining the integrity of samples during manipulation and storage, without affecting the chromatographic separation due to the higher mobility of these antioxidants compared to most lipids (Wren & Szczepanowksa, 1964).

Environmental and Human Exposure Assessment

Compounds structurally related to this compound, such as synthetic phenolic antioxidants (SPAs), have been studied for their occurrence in the environment and potential human exposure routes. SPAs have been detected in various environmental matrices, including indoor dust and river water, and in humans through different pathways. The presence of these compounds and their metabolites raises concerns about potential health impacts, highlighting the need for further research into safer and less persistent alternatives (Liu & Mabury, 2020).

Catalytic and Polymerization Applications

The structural components of this compound could potentially influence the development of novel catalysts and initiators for polymerization reactions. For example, sodium aryloxides stabilized by polyamine show promise as initiators for the ring-opening polymerization of lactide, demonstrating the potential for creating polymers with controlled properties. The flexibility in the structure of phenolic compounds allows for variations in electron density, which can be crucial for the efficiency of polymerization processes (Calvo, Davidson, & García-Vivó, 2011).

properties

IUPAC Name

4-[(4-benzylpiperidin-1-yl)methyl]-2,6-ditert-butylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO/c1-26(2,3)23-17-22(18-24(25(23)29)27(4,5)6)19-28-14-12-21(13-15-28)16-20-10-8-7-9-11-20/h7-11,17-18,21,29H,12-16,19H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUERNOMATOUXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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